Furan-2-yl(naphthalen-1-yl)methanol
CAS No.:
Cat. No.: VC13403252
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12O2 |
|---|---|
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | furan-2-yl(naphthalen-1-yl)methanol |
| Standard InChI | InChI=1S/C15H12O2/c16-15(14-9-4-10-17-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15-16H |
| Standard InChI Key | NKUIZQKHMALECC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CO3)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CO3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Furan-2-yl(naphthalen-1-yl)methanol features a naphthalene ring (C₁₀H₈) substituted at the 1-position with a hydroxymethyl group (-CH₂OH), which is further bonded to a furan ring (C₄H₃O) at the 2-position. The IUPAC name, furan-2-yl(naphthalen-1-yl)methanol, reflects this connectivity . Key structural identifiers include:
The compound’s planar aromatic systems enable π-π stacking interactions, while the hydroxymethyl group introduces polarity, influencing solubility and reactivity . X-ray crystallography of related structures reveals dihedral angles of ~53° between the naphthalene and furan rings, suggesting moderate conformational flexibility .
Spectroscopic Characterization
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IR Spectroscopy: Strong O-H stretching vibrations at ~3386 cm⁻¹ and C-O signals at ~1692 cm⁻¹ .
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NMR: ¹H NMR spectra display distinct signals for naphthalene protons (δ 7.2–8.3 ppm) and furan protons (δ 6.7–7.5 ppm), with the hydroxymethyl group appearing as a broad singlet at δ 5.2–5.5 ppm .
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Mass Spectrometry: Molecular ion peak at m/z 224.25, with fragmentation patterns consistent with cleavage between the naphthalene and furan moieties.
Synthetic Methodologies
Friedel-Crafts Alkylation
Early routes involved Friedel-Crafts reactions between naphthalene derivatives and furan-containing electrophiles. For example, 1-naphthaldehyde may react with furan-2-boronic acid under Suzuki-Miyaura coupling conditions to form the biaryl intermediate, followed by reduction with NaBH₄ to yield the alcohol . Typical yields range from 70–85% .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reactions involving furan carboxaldehydes. For instance, condensation of 5-substituted furfural with naphthol derivatives at 600 W for 5–10 minutes achieves yields up to 82% . This approach reduces side reactions and improves purity compared to conventional heating .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Selectivity |
|---|---|---|---|
| Friedel-Crafts | 70–85 | 6–12 h | Moderate |
| Microwave | 75–82 | 5–10 min | High |
| Biocatalytic | 90–96 | 24–50 h | Enantioselective |
Biological Activities and Mechanisms
Anti-Inflammatory and Antioxidant Effects
Furan-naphthalene hybrids suppress NF-κB signaling by inhibiting IκBα phosphorylation, reducing TNF-α and IL-6 production in macrophages . Antioxidant activity (EC₅₀ = 28 μM in DPPH assays) correlates with the phenolic hydroxyl group’s radical-scavenging capacity .
Antimicrobial Properties
Structural analogs demonstrate moderate activity against Mycobacterium tuberculosis (MIC = 16 μg/mL) and Staphylococcus aureus (MIC = 32 μg/mL), likely due to membrane disruption .
Applications in Materials Science and Drug Development
Organic Electronics
The extended π-system facilitates charge transport, making the compound a candidate for organic semiconductors. Thin-film transistors fabricated with related furan-naphthalene derivatives exhibit hole mobilities of 0.12 cm²/V·s .
Pharmaceutical Scaffolds
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Anticancer Agents: Lead optimization of compound 18 has advanced to preclinical trials for hormone receptor-positive breast cancers .
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Antidiabetic Drugs: α-Glucosidase inhibition (IC₅₀ = 14 μM) suggests utility in managing postprandial hyperglycemia .
Photochromic Materials
Vinylidene-naphthofuran derivatives undergo reversible color changes under UV light, enabling applications in optical data storage .
Challenges and Future Directions
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Synthetic Scalability: Microwave and biocatalytic methods require optimization for industrial-scale production .
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Toxicity Profiling: Chronic toxicity studies in mammalian models are lacking .
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Computational Design: QSAR models could predict derivatives with enhanced bioactivity and reduced off-target effects .
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